2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate
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Overview
Description
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is functionalized with a methylsulfanyl group and a chlorobenzenecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate typically involves multi-step organic reactions
Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Attachment of Chlorobenzenecarboxylate Moiety: The chlorobenzenecarboxylate moiety can be attached through esterification reactions involving 3-chlorobenzoic acid and suitable alcohol derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzenecarboxylate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinazoline derivatives
Substitution: Amides, thioesters
Scientific Research Applications
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The quinazoline core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group and chlorobenzenecarboxylate moiety can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-quinazolinyl benzoate
- 2-(Methylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- 3-Chlorobenzenecarboxylate derivatives
Uniqueness
2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate is unique due to the combination of its quinazoline core, methylsulfanyl group, and chlorobenzenecarboxylate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-8-3-2-7-12(13)14(19-16)21-15(20)10-5-4-6-11(17)9-10/h4-6,9H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVBUYWRCUTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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